molecular formula C14H10ClN3O4 B5754471 (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE

Cat. No.: B5754471
M. Wt: 319.70 g/mol
InChI Key: SQACSFGABWIKLD-FRKPEAEDSA-N
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Description

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE is a synthetic organic compound that features a benzodioxole ring and a chloronitrophenyl hydrazine moiety

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-chloro-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-10-2-3-12(18(19)20)11(6-10)17-16-7-9-1-4-13-14(5-9)22-8-21-13/h1-7,17H,8H2/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQACSFGABWIKLD-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 5-chloro-2-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted products with the chlorine atom replaced by other functional groups.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound could be explored for its potential therapeutic properties, including its ability to act as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties tailored to various applications.

Mechanism of Action

The mechanism by which (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE
  • **(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-BROMO-2-NITROPHENYL)HYDRAZINE
  • **(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-FLUORO-2-NITROPHENYL)HYDRAZINE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzodioxole ring and the chloronitrophenyl hydrazine moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

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